molecular formula C12H11N3O B2687946 7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine CAS No. 478245-87-3

7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine

Cat. No. B2687946
CAS RN: 478245-87-3
M. Wt: 213.24
InChI Key: VFOLLJDHPQGEIX-UHFFFAOYSA-N
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Description

7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is known for its ability to selectively target specific cellular pathways, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis Techniques

Innovations in synthesis methods for imidazo[1,2-a]pyridines, including "7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine," have been documented, highlighting aqueous and silver-catalyzed aminooxygenation techniques. These methods provide efficient routes to synthesize methylimidazo[1,2-a]pyridines and related compounds without the need for deliberate catalyst addition, showcasing the versatility and adaptability of synthesis approaches in creating this class of compounds (Darapaneni Chandra Mohan et al., 2013).

Therapeutic Applications

Imidazo[1,2-a]pyridines, by extension, including derivatives such as "7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine," are recognized for their broad therapeutic potential. These compounds exhibit a wide range of biological activities, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This diversity underscores the scaffold's significance in medicinal chemistry for the development of new therapeutic agents (A. Deep et al., 2016).

Pharmacological Insights

Recent research into the pharmacological applications of imidazo[1,2-a]pyridines has provided valuable insights into the potential of compounds like "7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine." Studies have identified various analogues of imidazo[1,2-a]pyridine that serve as enzyme inhibitors, receptor ligands, and anti-infectious agents, offering a glimpse into the compound's versatile pharmacological profiles (C. Enguehard-Gueiffier & A. Gueiffier, 2007).

Chemical Structure and Properties

Research into the molecular structures and vibrational energy levels of methyl-derivatives of imidazo[1,2-a]pyridine has shed light on the structural and electronic characteristics that may underlie the biological activity of compounds like "7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine." These studies utilize quantum chemical calculations and X-ray diffraction to provide detailed insights into the compounds' molecular frameworks (L. Dymińska et al., 2011).

Fluorescent Properties and Potential Applications

The fluorescent properties of imidazo[1,2-a]pyridine-based compounds, including the possibility of derivatives like "7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine," have been explored for potential applications in sensing and optoelectronics. Studies reveal that substituent effects significantly influence the fluorescent characteristics of these compounds, opening avenues for their use in novel fluorescent organic materials (H. Tomoda et al., 1999).

properties

IUPAC Name

5-methyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-8-3-4-15-7-11(14-12(15)5-8)10-6-13-16-9(10)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOLLJDHPQGEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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